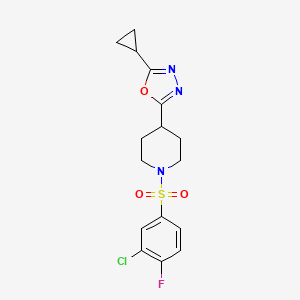

2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole" is a derivative of 1,3,4-oxadiazole, a class of heterocyclic compounds known for their diverse biological activities. These compounds have been extensively studied due to their potential pharmacological properties, including anti-convulsant and anti-inflammatory activities . The presence of a sulfonyl piperidinyl moiety suggests that the compound may interact with biological targets such as cyclooxygenase-2 and voltage-gated sodium channels .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves multistep reactions starting from halogenated benzoic acids. For instance, 3-chloro-2-fluoro benzoic acid has been used as a starting material to synthesize a series of 2-(3-chloro-2-fluorophenyl)-5-aryl-1,3,4-oxadiazoles . The process includes the formation of esters, hydrazides, and subsequent cyclization to form the oxadiazole ring. The final compounds are characterized using techniques such as IR, NMR, and mass spectrometry .

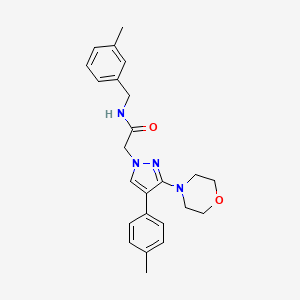

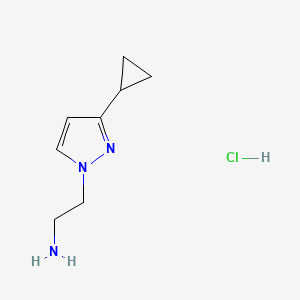

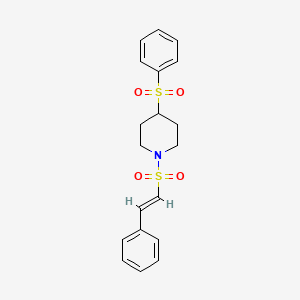

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is confirmed through spectral analysis. The core structure consists of a five-membered ring containing two nitrogen atoms and one oxygen atom. Substituents on the ring, such as the sulfonyl piperidinyl group, influence the compound's biological activity and interaction with target proteins . The precise arrangement of atoms is determined using NMR spectroscopy, which provides information about the chemical environment of the hydrogen atoms within the molecule .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the substituents attached to the oxadiazole ring. For example, the presence of a sulfonyl group can make the compound a good electrophile, capable of undergoing further chemical transformations. These compounds can react with various nucleophiles, such as amines, to form new derivatives with potential biological activities . The reactivity is typically explored under basic conditions in polar aprotic solvents .

Physical and Chemical Properties Analysis

1,3,4-Oxadiazole derivatives exhibit a range of physical and chemical properties that are crucial for their biological function. These compounds generally have good thermal and oxidative stability, which is important for their potential use as drugs . The introduction of different substituents can also affect properties such as solubility and membrane permeability, which are important for the compound's bioavailability and pharmacokinetics . The physical properties are often assessed using techniques like differential scanning calorimetry and thermogravimetric analysis, while chemical properties can be evaluated through various spectroscopic methods .

Eigenschaften

IUPAC Name |

2-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]-5-cyclopropyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClFN3O3S/c17-13-9-12(3-4-14(13)18)25(22,23)21-7-5-11(6-8-21)16-20-19-15(24-16)10-1-2-10/h3-4,9-11H,1-2,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAWKEBUKHHTTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3017693.png)

![6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3017697.png)

![3-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3017700.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B3017704.png)

![N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B3017706.png)

![(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone bis(4-methylbenzenesulfonate)](/img/structure/B3017707.png)

![[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B3017708.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B3017711.png)

![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3017713.png)